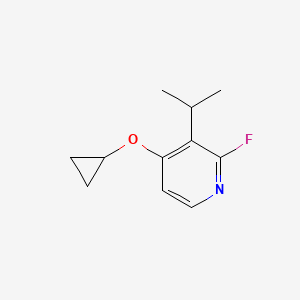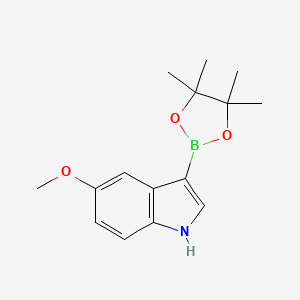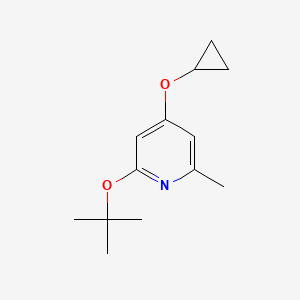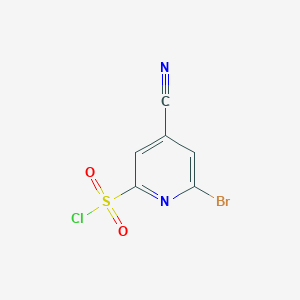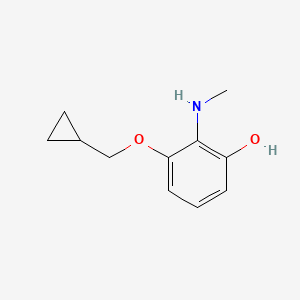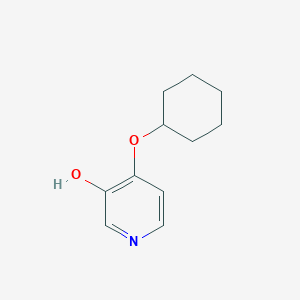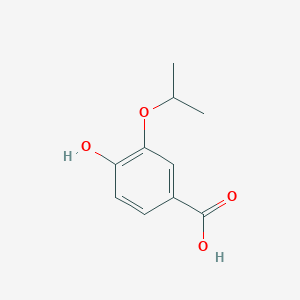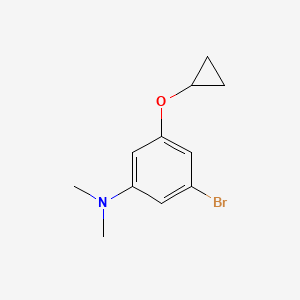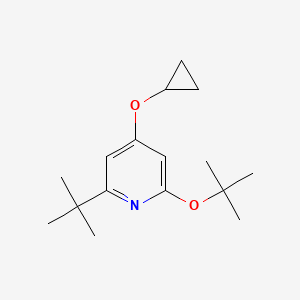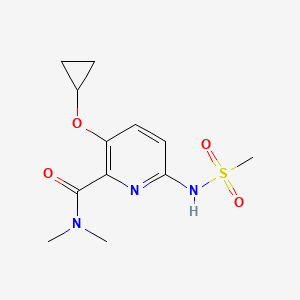
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide is a chemical compound with the molecular formula C12H17N3O4S and a molecular weight of 299.349 g/mol . This compound is known for its unique structure, which includes a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a picolinamide core .
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide typically involves multiple steps, including the formation of the picolinamide core and the subsequent introduction of the cyclopropoxy, dimethylamino, and methylsulfonamido groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .
Analyse Chemischer Reaktionen
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy group and the dimethylamino group can interact with the active sites of enzymes, leading to inhibition or modulation of their activity. The methylsulfonamido group can enhance the compound’s binding affinity and specificity for its targets.
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N,N-dimethyl-4-(methylsulfonamido)picolinamide: This compound has a similar structure but with the methylsulfonamido group attached to the 4-position of the picolinamide core.
3-Cyclopropoxy-N,N-dimethyl-6-(methylsulfonamido)pyridine: This compound has a pyridine core instead of a picolinamide core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the picolinamide core, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H17N3O4S |
|---|---|
Molekulargewicht |
299.35 g/mol |
IUPAC-Name |
3-cyclopropyloxy-6-(methanesulfonamido)-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O4S/c1-15(2)12(16)11-9(19-8-4-5-8)6-7-10(13-11)14-20(3,17)18/h6-8H,4-5H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
SBBBHFBLJVOQGI-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=CC(=N1)NS(=O)(=O)C)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



